molecular formula C12H13NO2 B8424064 4-tert-Butyl-1-ethynyl-2-nitro-benzene

4-tert-Butyl-1-ethynyl-2-nitro-benzene

Cat. No. B8424064
M. Wt: 203.24 g/mol
InChI Key: XACJCVPDECVFJP-UHFFFAOYSA-N
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Patent
US07902194B2

Procedure details

(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane (3.167 g, 11.51 mmol) and potassium carbonate (3.18 g, 23.0 mmol) were stirred in 75 mL methanol for 20 minutes. The resulting mixture was partitioned between ethylacetate and water. The ethylacetate layer was washed with brine, dried over anhydrous MgSO4, concentrated in vacuo, and purified by flash chromatography with gradient elution with 0 to 5% ethylacetate/hexanes to yield 4-tert-Butyl-1-ethynyl-2-nitro-benzene (1.910 g, 9.398 mmol).
Name
(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane
Quantity
3.167 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[C:12][Si](C)(C)C)=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[CH:12])=[C:7]([N+:17]([O-:19])=[O:18])[CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
(4-tert-Butyl-2-nitro-phenylethynyl)-trimethyl-silane
Quantity
3.167 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C#C[Si](C)(C)C)[N+](=O)[O-]
Name
Quantity
3.18 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethylacetate and water
WASH
Type
WASH
Details
The ethylacetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography with gradient elution with 0 to 5% ethylacetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C#C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.398 mmol
AMOUNT: MASS 1.91 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.